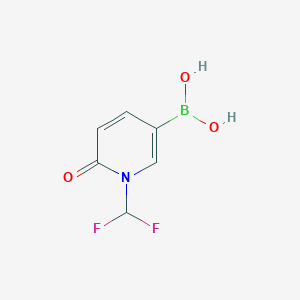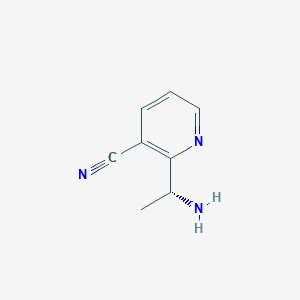![molecular formula C14H18N2O2 B13135606 (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-8-Cbz-3,8-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane typically involves the protection of the nitrogen atoms in the diazabicyclo structure. One common method is the use of carbobenzyloxy chloride in the presence of a base to introduce the Cbz group. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, especially when the Cbz group is removed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides in an organic solvent.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of the fully reduced diazabicyclo compound.
Substitution: Formation of substituted diazabicyclo compounds with various functional groups.
Applications De Recherche Scientifique
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The Cbz group can be removed under specific conditions, allowing the diazabicyclo structure to interact with biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor function, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: Similar structure but with a tert-butyl carbamate protecting group instead of Cbz.
(1R,6S)-tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Another similar compound with a tert-butyl ester group.
Uniqueness
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is unique due to the presence of the Cbz protecting group, which provides specific reactivity and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection of nitrogen atoms are required.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
Clé InChI |
MHHNVRRIANKNON-STQMWFEESA-N |
SMILES isomérique |
C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


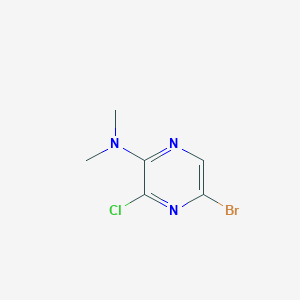
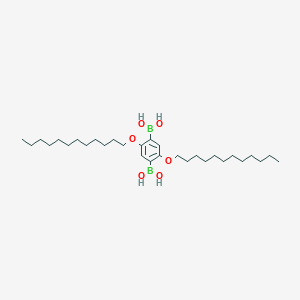

![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
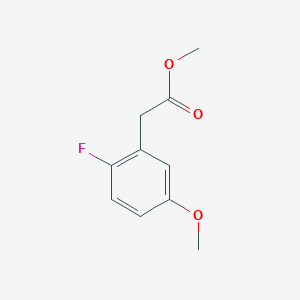
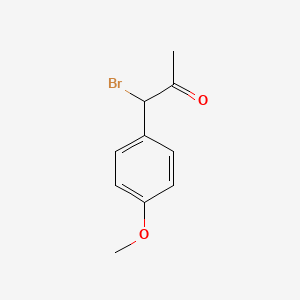

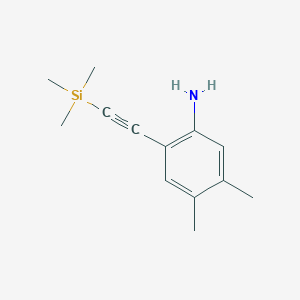


![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
